Cas no 1443112-54-6 ((1-Cyclobutylpyrazol-4-yl)boronic acid)

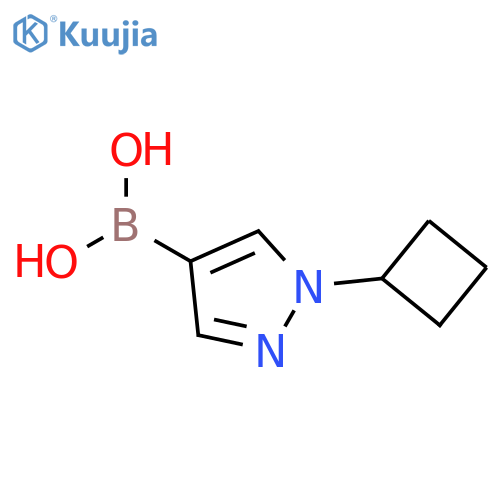

1443112-54-6 structure

商品名:(1-Cyclobutylpyrazol-4-yl)boronic acid

CAS番号:1443112-54-6

MF:C7H11BN2O2

メガワット:165.985441446304

MDL:MFCD18904604

CID:3047798

PubChem ID:66521559

(1-Cyclobutylpyrazol-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (1-Cyclobutylpyrazol-4-yl)boronic acid

- 1-(Cyclobutyl)-1H-pyrazole-4-boronic acid

- Boronic acid, B-(1-cyclobutyl-1H-pyrazol-4-yl)-

- EN300-2016136

- BS-27537

- CS-0178860

- B-(1-cyclobutyl-1h-pyrazol-4-yl)boronic acid

- DB-197730

- 1443112-54-6

- (1-cyclobutylpyrazol-4-yl)boronicacid

- (1-cyclobutyl-1H-pyrazol-4-yl)boronic acid

- AKOS015947110

- AB76197

-

- MDL: MFCD18904604

- インチ: 1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2

- InChIKey: BCJHUJINKCSWQE-UHFFFAOYSA-N

- ほほえんだ: B(C1=CN(C2CCC2)N=C1)(O)O

計算された属性

- せいみつぶんしりょう: 166.0913578g/mol

- どういたいしつりょう: 166.0913578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.3Ų

じっけんとくせい

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

(1-Cyclobutylpyrazol-4-yl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1-Cyclobutylpyrazol-4-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R120212-25mg |

(1-Cyclobutylpyrazol-4-yl)boronic acid,95% |

1443112-54-6 | 95% | 25mg |

¥2598 | 2023-09-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD326639-250mg |

(1-Cyclobutylpyrazol-4-yl)boronic acid |

1443112-54-6 | 98% | 250mg |

¥942.0 | 2023-04-01 | |

| AN HUI ZE SHENG Technology Co., Ltd. | C989378-250mg |

(1-Cyclobutylpyrazol-4-yl)boronicacid |

1443112-54-6 | 250mg |

¥7440.00 | 2023-09-15 | ||

| TRC | C989378-100mg |

(1-Cyclobutylpyrazol-4-yl)boronic acid |

1443112-54-6 | 100mg |

$425.00 | 2023-05-18 | ||

| Chemenu | CM209703-1g |

(1-Cyclobutylpyrazol-4-yl)boronic acid |

1443112-54-6 | 98% | 1g |

$610 | 2021-06-16 | |

| TRC | C989378-250mg |

(1-Cyclobutylpyrazol-4-yl)boronic acid |

1443112-54-6 | 250mg |

$856.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C907699-25mg |

(1-Cyclobutylpyrazol-4-yl)boronic acid |

1443112-54-6 | 95% | 25mg |

¥2,160.00 | 2022-09-29 | |

| AN HUI ZE SHENG Technology Co., Ltd. | C989378-1g |

(1-Cyclobutylpyrazol-4-yl)boronicacid |

1443112-54-6 | 1g |

¥16500.00 | 2023-09-15 | ||

| Enamine | EN300-2016136-10g |

(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid |

1443112-54-6 | 10g |

$4457.0 | 2023-09-16 | ||

| Enamine | EN300-2016136-1g |

(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid |

1443112-54-6 | 1g |

$550.0 | 2023-09-16 |

(1-Cyclobutylpyrazol-4-yl)boronic acid 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1443112-54-6 ((1-Cyclobutylpyrazol-4-yl)boronic acid) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443112-54-6)(1-Cyclobutylpyrazol-4-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):1916.0